molecular formula C12H17NO2S B3146129 1-Methanesulfonyl-4-phenylpiperidine CAS No. 59039-19-9

1-Methanesulfonyl-4-phenylpiperidine

Cat. No. B3146129
CAS RN: 59039-19-9
M. Wt: 239.34 g/mol
InChI Key: XVVDYXHHFHYECB-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-phenylpiperidine is a chemical compound with the molecular formula C12H17NO2S . It has a molecular weight of 239.34 .


Molecular Structure Analysis

The InChI code for 1-Methanesulfonyl-4-phenylpiperidine is 1S/C12H17NO2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including 1-Methanesulfonyl-4-phenylpiperidine, serve as crucial building blocks in drug development. Their six-membered heterocyclic structure makes them valuable for constructing various pharmaceutical agents. Researchers explore synthetic methods to efficiently produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in diverse drug classes, impacting areas such as pain management, antipsychotics, and cardiovascular drugs .

Biological Evaluation of Piperidine-Based Compounds

Biological assays assess the activity and selectivity of piperidine-containing molecules. Researchers evaluate their binding affinity to specific receptors, enzymatic inhibition, and toxicity profiles. These studies guide the optimization of lead compounds for therapeutic applications.

Future Directions

Piperidine derivatives, including 1-Methanesulfonyl-4-phenylpiperidine, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and have a wide variety of biological activities . Future research may focus on exploring these activities and developing new therapeutic applications.

properties

IUPAC Name

1-methylsulfonyl-4-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVDYXHHFHYECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286071
Record name 1-(Methylsulfonyl)-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-4-phenylpiperidine

CAS RN

59039-19-9
Record name 1-(Methylsulfonyl)-4-phenylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59039-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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